molecular formula C9H14O B1237559 trans,trans-2,4-Nonadienal CAS No. 6750-03-4

trans,trans-2,4-Nonadienal

Cat. No. B1237559
CAS RN: 6750-03-4
M. Wt: 138.21 g/mol
InChI Key: ZHHYXNZJDGDGPJ-MDAAKZFYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, providing insights into methodologies that could be applied to trans,trans-2,4-Nonadienal, involves strategies such as the Wittig reaction for the creation of specific isomers and the Barton-Kellogg coupling for the synthesis of photoswitchable molecules with complex cores (Shimasaki, T., Kato, S., Shinmyozu, T., 2007).

Molecular Structure Analysis

Molecular structure analyses have been conducted on similar compounds, illustrating the diversity in configurations and the impact on their reactivity and properties. For instance, studies on cis- and trans-tetraalkyl-4-methylene-1-pyrazolines show how the configuration affects the photolysis outcomes and the formation of products (Quast, H., Jakobi, H., 1991).

Chemical Reactions and Properties

Chemical reactions involving trans,trans-2,4-Nonadienal and its isomers have been explored, with a focus on cytotoxicity and effects on cellular components such as glutathione levels in human erythroleukemia cells, showcasing its biological interactions and potential implications (Nappez, C., Battu, S., Beneytout, J., 1996).

Physical Properties Analysis

The physical properties of similar compounds have been extensively studied, revealing insights into their behavior under different conditions. For example, molecular dynamics simulations have provided a detailed understanding of the behavior of poly(1,4-trans-butadiene) in various states, informing on the structural dynamics at the atomic level (Zhan, Y., Mattice, W., 1994).

Chemical Properties Analysis

Investigations into the chemical properties of compounds structurally related to trans,trans-2,4-Nonadienal have highlighted their reactivity and interaction with other molecules. Research on the biosynthetic pathways involving cis-3,cis-6-nonadienal suggests a complex network of reactions leading to various bioactive compounds (Hatanaka, A., Kajiwara, T., Harada, T., 1975).

Scientific Research Applications

Detection in Fried Potatoes

  • Detection in Food Products : trans,trans-2,4-Nonadienal has been detected in fried food products, particularly in fried potatoes. The concentration of this compound varies depending on the type of oil used for frying and the frying conditions (Boskou et al., 2006) (Boskou et al., 2006).

Cytotoxicity and Cellular Effects

  • Impact on Cell Viability : Studies have shown that trans,trans-2,4-Nonadienal can have cytotoxic effects and impact cell viability. For example, it has been shown to inhibit cell growth in human erythroleukemia cell lines (Nappez, Battu, & Beneytout, 1996) (Nappez, Battu, & Beneytout, 1996).

Biosynthetic Pathways

  • Biosynthesis in Plants : Research has identified trans,trans-2,4-Nonadienal as a product in the biosynthetic pathways of certain plant compounds. For instance, in cucumbers, this compound is biosynthesized from linolenic and linoleic acid (Hatanaka, Kajiwara, & Harada, 1975) (Hatanaka, Kajiwara, & Harada, 1975).

Genotoxic Effects

  • DNA Damage Potential : trans,trans-2,4-Nonadienal has been studied for its potential to cause DNA damage. It has been found to induce genotoxic effects such as chromosomal aberrations in human blood lymphocytes (Dittberner, Eisenbrand, & Zankl, 1995) (Dittberner, Eisenbrand, & Zankl, 1995).

Formation of DNA Adducts

  • Interaction with DNA : Research has demonstrated the ability of trans,trans-2,4-Nonadienal to form adducts with DNA. These adducts can be a result of the compound's reaction with DNA nucleotides, indicating a potential mechanism for cytotoxicity (Carvalho et al., 1998; Lee, Oe, & Blair, 2002) (Carvalho et al., 1998), (Lee, Oe, & Blair, 2002).

Detection in Drinking Water

  • Presence in Water : The compound has also been detected in drinking water, indicating its prevalence in the environment (Chen et al., 2013) (Chen et al., 2013).

Synthetic Preparation

  • Synthetic Methods : There has been research into the synthetic preparation of trans,trans-2,4-Nonadienal and related compounds, which is important for scientific study and potential industrial applications (Forss & Hancox, 1956) (Forss & Hancox, 1956).

Safety And Hazards

When heated to decomposition, “trans,trans-2,4-Nonadienal” emits acrid smoke and irritating fumes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2E,4E)-nona-2,4-dienal
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InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+
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InChI Key

ZHHYXNZJDGDGPJ-BSWSSELBSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=O
Source PubChem
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Isomeric SMILES

CCCC/C=C/C=C/C=O
Source PubChem
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Molecular Formula

C9H14O
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DSSTOX Substance ID

DTXSID30884198
Record name 2,4-Nonadienal, (2E,4E)-
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Molecular Weight

138.21 g/mol
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Physical Description

Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral
Record name 2,4-Nonadienal, (2E,4E)-
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Solubility

soluble in fixed oils; Insoluble in water, soluble (in ethanol)
Record name 2,4-Nonadienal
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Density

0.850-0.870
Record name 2,4-Nonadienal
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Product Name

2,4-Nonadienal

CAS RN

5910-87-2, 6750-03-4, 30551-17-8
Record name (E,E)-2,4-Nonadienal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
287
Citations
S Toyokuni, XP Luo, T Tanaka, K Uchida, H Hiai… - Free Radical Biology …, 1997 - Elsevier
An iron chelate, ferric nitrilotriacetate (Fe-NTA), induces renal proximal tubular necrosis associated with lipid peroxidation and oxidative DNA damage that finally leads to a high …
Number of citations: 92 www.sciencedirect.com
ER Genthner - 2010 - ideals.illinois.edu
The scope of this study involved the identification of key odorants in fresh cut-watermelon, and the synthesis and evaluation of esters with potential watermelon-like aroma attributes. …
Number of citations: 21 www.ideals.illinois.edu
Z Güler, A Dursun, D Özkan - International Journal of Secondary …, 2017 - dergipark.org.tr
Plane tree belongs to Platanaceae family. There is a widespread belief that Platanus orientalis leaves (POLs) have beneficial effects on joint disorders. Therefore, many people …
Number of citations: 10 dergipark.org.tr
T Xiaowei, H Hongju, L Ye, Z Xiaoyan - Acta Horticulturae, 2012 - actahort.org
The scope of this study involved the identification of key odorants in fresh cut ‘JingLing’watermelon juice, and the high pressure treatment effect on the typical aroma compounds in …
Number of citations: 13 www.actahort.org
T Chen, L Chen, J Wang, J Cheng, S Yi… - … in Sustainable Food …, 2023 - frontiersin.org
Introduction: Tuta absoluta is currently considered one of the most devastating invasive pests of solanaceous plants worldwide, causing severe damage to the tomato industry. Insects …
Number of citations: 1 www.frontiersin.org
WL Boatright, Q Lei - Journal of Food Science, 1999 - Wiley Online Library
Using gas chromatography/olfactometry (GCO), major odors from the headspace of aqueous solutions of soy protein isolates were evaluated. Many corresponding odorants were …
Number of citations: 74 ift.onlinelibrary.wiley.com
SC Wu, GC Yen, F Sheu - Journal of food protection, 2001 - Elsevier
Since the fume of cooking oil has been reported to increase the risk of lung cancer, the objectives of this study were to evaluate the mutagenicity and to find the mutagens in the fumes of …
Number of citations: 80 www.sciencedirect.com
H Yu, R Liu, Y Hu, B Xu - International Journal of Food Properties, 2017 - Taylor & Francis
The objective of the current study was to discover how processing technology affects beany flavor of soymilk. Four different technology routes, namely soaked soybean-boiling before …
Number of citations: 49 www.tandfonline.com
APM Loureiro, IP de Arruda Campos… - Chemical research in …, 2005 - ACS Publications
The reaction of 2‘-deoxyguanosine with the α,β-unsaturated aldehydes trans-2-octenal, trans-2-nonenal, trans-2-decenal, trans,trans-2,4-nonadienal, and trans,trans-2,4-decadienal in …
Number of citations: 10 pubs.acs.org
G Witz, NJ Lawrie, A Zaccaria, HE Ferran Jr - … of free radicals in biology & …, 1986 - Elsevier
The standard assay for lipid peroxidation is the measurement of the pink, 532 n, absorbing chromogen which is formed upon reaction of 2-thiobarbituric acid (TBA) with the lipid …
Number of citations: 71 www.sciencedirect.com

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